2,5-Diaminopyrimidin-4(3H)-one
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Overview
Description
2,5-Diaminopyrimidin-4(3H)-one is a chemical compound that has been studied in the context of biochemistry, particularly in relation to the biosynthesis of riboflavin . It is involved in enzymatic reactions and has been studied in organisms such as Methanothermobacter thermautotrophicus .
Synthesis Analysis
The synthesis of this compound involves enzymatic reactions. For instance, the pyrimidine reductase of the riboflavin biosynthetic pathway, specified by the open reading frame MJ0671 of Methanocaldococcus jannaschii, was shown to catalyze the conversion of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate into 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray crystallography . The folding pattern of the enzyme involved in its synthesis resembles that of dihydrofolate reductase, with the Thermotoga maritima ortholog as the most similar structure .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily enzymatic in nature. The enzyme from Methanocaldococcus jannaschii catalyzes the conversion of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate into 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate .Scientific Research Applications
Tautomeric Forms and Hydrogen-Bonding Interactions
The derivatives of pyrimidin-4-one, including 2,5-diaminopyrimidin-4(3H)-one, can exist in different tautomeric forms. These forms significantly affect their hydrogen-bonding interactions in cocrystals with other compounds. For instance, 2,6-diaminopyrimidin-4-one, a closely related compound, has been studied for its tautomeric preferences and its ability to form various structures through hydrogen bonding (Gerhardt, Tutughamiarso, & Bolte, 2011).
Role in Riboflavin and F420 Biosynthesis
This compound plays a critical role in the biosynthesis pathways of riboflavin and coenzyme F420 in certain archaea. This compound serves as a substrate for enzyme-mediated reactions integral to these biosynthetic processes (Graupner, Xu, & White, 2002).
Synthesis of Benzochromeno[2,3-d]pyrimidines
This compound is used in one-pot, three-component reactions with aromatic aldehydes and naphthols to synthesize benzochromeno[2,3-d]pyrimidines. This synthesis demonstrates the compound's versatility in forming complex heterocyclic structures, which have potential applications in various fields (Harutyunyan, Israyelyan, Panosyan, & Hovsepyan, 2020).
Microwave-Assisted Synthesis
The compound has been involved in microwave-assisted syntheses, highlighting its utility in modern, efficient, and environmentally friendly chemical processes. For example, derivatives of this compound have been synthesized through microwave irradiation, showcasing the compound's adaptability to innovative synthetic methods (Tu, Zhang, Xiang, Fang, & Li, 2005).
Mechanism of Action
Target of Action
The primary target of 2,5-Diaminopyrimidin-4(3H)-one is the enzyme known as 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate reductase . This enzyme plays a crucial role in the riboflavin biosynthetic pathway .
Mode of Action
This compound interacts with its target enzyme by binding to its active site . The enzyme then catalyzes the conversion of this compound into 5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate . This reaction involves the transfer of the pro-R hydrogen of C-4 of NADPH to C-1’ of the substrate .
Biochemical Pathways
The interaction of this compound with its target enzyme affects the riboflavin biosynthesis pathway . The conversion of this compound into 5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate is a key step in this pathway .
Pharmacokinetics
As a ribose 5-triphosphate compound , it is expected to be involved in metabolic reactions in organisms such as humans and mice . These properties can impact the bioavailability of this compound.
Result of Action
The molecular effect of this compound’s action is the production of 5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate . This compound is a crucial intermediate in the riboflavin biosynthesis pathway . On a cellular level, this can contribute to the production of riboflavin, an essential nutrient for many organisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate at which the target enzyme catalyzes the conversion of this compound . .
Biochemical Analysis
Biochemical Properties
2,5-Diaminopyrimidin-4(3H)-one is involved in the biosynthesis of riboflavin . It interacts with enzymes such as pyrimidine reductase, which catalyzes the conversion of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate into 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate .
Cellular Effects
The effects of this compound on cells are primarily related to its role in riboflavin biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate by the enzyme pyrimidine reductase . This reaction is part of the riboflavin biosynthesis pathway .
Metabolic Pathways
This compound is involved in the metabolic pathway of riboflavin biosynthesis . It interacts with enzymes such as pyrimidine reductase
Properties
IUPAC Name |
2,5-diamino-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-7-4(6)8-3(2)9/h1H,5H2,(H3,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXQSBATTZNERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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